Product packaging for Ethopabate-d5(Cat. No.:)

Ethopabate-d5

Cat. No.: B1158267
M. Wt: 242.28
Attention: For research use only. Not for human or veterinary use.
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Description

Ethopabate-d5 is a deuterium-labeled stable isotope of the coccidiostat ethopabate, specifically designed for use as an internal standard in advanced analytical methods. This compound is essential for the accurate quantification of anticoccidial drug residues through Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS). Its primary application is in multi-residue analysis, enabling researchers to simultaneously identify and measure a broad panel of coccidiostats in complex matrices such as poultry muscle, liver, kidney, eggs, and bovine milk . The use of a deuterated internal standard like this compound is critical for compensating for matrix effects and losses during sample preparation, thereby ensuring high precision, accuracy, and reliability in analytical results . Coccidiostats are widely used in the poultry industry to prevent coccidiosis, a contagious parasitic disease caused by Eimeria species that poses a significant economic threat to production . Monitoring drug residues in food and environmental samples is imperative for public health and food safety, as the presence of unauthorized substances or chemical contaminants may pose potential risks . This compound serves as a vital tool in this surveillance, supporting the development and validation of sensitive methods capable of detecting these compounds at parts-per-trillion (ng g⁻¹) levels and even down to parts-per-quadrillion (pg L⁻¹) in water samples . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C₁₂H₁₀D₅NO₄

Molecular Weight

242.28

Synonyms

4-Acetylamino-2-ethoxy-benzoic acid methyl ester-d5;  4-acetamido-2-ethoxy-benzoic acid methyl ester-d5;  4-Acetamido-2-ethoxybenzoic acid methyl ester-d5;  Methyl 4-(acetylamino)-2-ethoxybenzoate-d5;  Methyl 4-acetamido-2-ethoxybenzoate-d5;  Methyl 2-eth

Origin of Product

United States

Synthetic Pathways and Isotopic Purity Assessment of Ethopabate D5

Methodologies for Deuterium (B1214612) Incorporation into Ethopabate (B1671619) Scaffolding

The synthesis of Ethopabate-d5 involves the specific replacement of five hydrogen atoms with deuterium atoms on the ethoxy group. lgcstandards.comscbt.com This is typically achieved through the use of deuterated precursors or via catalytic exchange reactions. mdpi.comansto.gov.au

The introduction of deuterium into the Ethopabate molecule primarily targets the ethyl group of the ethoxy substituent. lgcstandards.com A common and effective strategy involves the use of deuterated ethylating agents as precursors in the final steps of the synthesis. For instance, deuterated iodoethane (B44018) (C2D5I) or a similar deuterated ethyl halide can be reacted with the corresponding phenol (B47542) precursor of Ethopabate, methyl 4-acetamido-2-hydroxybenzoate, to introduce the d5-ethoxy group.

Alternatively, catalytic hydrogen-deuterium exchange (HDX) reactions offer a powerful method for incorporating deuterium. mdpi.com Platinum-based catalysts, such as platinum on carbon (Pt/C), have shown a high tendency for deuterating aromatic positions, while palladium catalysts often favor aliphatic sites. mdpi.comresearchgate.net For a molecule like Ethopabate, a selective catalytic system would be required to target the ethoxy group without affecting the aromatic protons. Acid-catalyzed HDX reactions, using strong deuterated acids like DCl or D2SO4 in the presence of a deuterium source like D2O, are also employed for deuterating aromatic compounds, though regioselectivity can be a challenge. mdpi.comnih.gov Base-catalyzed HDX is another facile method, particularly for hydrogens adjacent to carbonyl groups, by leveraging keto-enol equilibria. mdpi.com

A significant challenge in the synthesis of this compound is achieving high isotopic purity and site-specific labeling without isotopic scrambling. nih.gov During catalytic exchange reactions, there is a risk of deuterium incorporation at unintended positions on the aromatic ring or other parts of the molecule, leading to the formation of isotopologue impurities. nih.gov The choice of catalyst and reaction conditions is critical to direct the deuteration specifically to the ethoxy group. mdpi.comresearchgate.net For instance, while platinum catalysts are effective for aromatic deuteration, they might also facilitate exchange at other sites if not carefully controlled. researchgate.net

Furthermore, preventing back-exchange of deuterium with hydrogen from solvents or reagents is crucial to maintain high isotopic enrichment. This often necessitates the use of deuterated solvents and reagents throughout the synthesis and purification process, which can add to the complexity and cost. nih.gov The stability of the C-D bond is generally high, but certain conditions can promote H/D exchange, compromising the isotopic purity of the final product.

Specific Deuteration Strategies (e.g., Catalytic Exchange, Deuterated Precursors)

Spectroscopic Characterization of this compound for Isotopic Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the precise location of deuterium atoms within the this compound molecule. rsc.orgcarlroth.com While proton NMR (¹H NMR) is used to observe the absence of signals at the expected positions for the ethoxy protons, deuterium NMR (²H NMR) directly detects the deuterium nuclei. wikipedia.org

In the ¹H NMR spectrum of this compound, the characteristic signals corresponding to the ethoxy group's methylene (B1212753) (-O-CH2-) and methyl (-CH3) protons would be significantly diminished or absent, confirming successful deuteration. The remaining peaks corresponding to the aromatic protons and the acetyl and methyl ester groups should remain intact.

²H NMR provides direct evidence of deuterium incorporation. wikipedia.orgsigmaaldrich.com A peak in the ²H NMR spectrum at the chemical shift corresponding to the ethoxy group confirms that deuteration has occurred at the desired location. The integration of ²H NMR signals can also be used to quantify the level of deuterium enrichment at specific sites. sigmaaldrich.comrug.nl The choice of a suitable deuterated solvent for NMR analysis is important to avoid interfering signals. cornell.eduneofroxx.com

Mass spectrometry (MS) is a highly sensitive technique used to verify the molecular weight of this compound and assess its isotopic purity. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) is particularly valuable for this purpose. nih.govresearchgate.net

The molecular weight of this compound is expected to be 242.28 g/mol , which is five mass units higher than its non-deuterated counterpart (Ethopabate, molecular weight ~237.10 g/mol ). lgcstandards.com Electrospray ionization (ESI) coupled with HRMS can precisely measure the mass of the molecular ion ([M+H]⁺), confirming the incorporation of five deuterium atoms. nih.govresearchgate.net

Isotopic purity is determined by analyzing the distribution of isotopologues in the mass spectrum. nih.gov The relative abundance of the ion corresponding to this compound (d5) compared to ions of lower deuteration (d0 to d4) allows for the calculation of the isotopic enrichment. researchgate.net Tandem mass spectrometry (MS/MS) can further confirm the location of the deuterium atoms by analyzing the fragmentation pattern of the molecule. nih.gov

Nuclear Magnetic Resonance Spectroscopy (NMR) for Deuterium Location and Purity

Chromatographic Purity Assessment of Synthesized this compound

In addition to spectroscopic methods, chromatographic techniques are employed to assess the chemical purity of the synthesized this compound. vwr.com High-Performance Liquid Chromatography (HPLC) is a standard method used to separate the deuterated compound from any non-deuterated Ethopabate and other synthetic impurities. ansto.gov.au

By comparing the retention time of the synthesized this compound to that of a certified reference standard of Ethopabate, the presence of any unreacted starting material or non-deuterated product can be identified. The purity is typically determined by measuring the peak area of this compound relative to the total area of all peaks in the chromatogram. A high purity level, often greater than 95% or 99%, is required for its use as an internal standard. lgcstandards.comiteh.ai The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for both separation and identification of impurities. tudublin.ielcms.cz

Advanced Analytical Methodologies Utilizing Ethopabate D5 As an Internal Standard

Principles of Isotope Dilution Mass Spectrometry in Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique renowned for its high precision and accuracy. benthamdirect.comontosight.ai The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte, such as Ethopabate-d5, to a sample. ontosight.aiup.ac.za This labeled compound, often referred to as an internal standard or spike, is chemically identical to the analyte of interest but has a different mass due to the isotopic enrichment. ontosight.aiwikipedia.org

Once the isotopically labeled standard is added and thoroughly mixed with the sample, it undergoes the same sample preparation, extraction, and analysis procedures as the native analyte. osti.gov Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard. libretexts.org Mass spectrometry is then used to measure the ratio of the signal from the native analyte to that of the isotopically labeled standard. ontosight.aiup.ac.za By knowing the initial amount of the added standard and measuring this ratio, the concentration of the original analyte in the sample can be calculated with a high degree of accuracy, as the ratio measurement compensates for variations in sample recovery and instrument response. wikipedia.org This method is considered a definitive analytical technique due to its ability to minimize systematic errors and provide results traceable to the International System of Units (SI). up.ac.za

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods Employing this compound

The development and validation of analytical methods are critical for ensuring reliable and accurate quantification of residues in various matrices. tudublin.ienih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly selective and sensitive technique widely used for the analysis of veterinary drug residues, including coccidiostats like ethopabate (B1671619). tudublin.ienih.gov The use of a stable isotope-labeled internal standard, such as this compound, is considered the best approach for quantitative analysis in mass spectrometry because its behavior closely mimics that of the analyte. nih.gov

Recent studies have focused on developing and validating LC-MS/MS methods for the simultaneous determination of multiple coccidiostats in complex matrices like animal tissues, eggs, and feed. tudublin.ienih.govmdpi.com These methods undergo rigorous validation to assess parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netnih.gov For instance, a validated LC-MS/MS method for chlordiazepoxide and clidinium (B1194167) demonstrated a linear calibration range with high precision and accuracy, with no significant matrix interference. nih.gov Similarly, methods for other analytes have shown excellent recovery and precision, meeting the stringent requirements of regulatory bodies. mdpi.comresearchgate.net

Achieving high sensitivity and selectivity is a primary goal in the development of LC-MS/MS methods, especially when dealing with complex biological or food matrices. elementlabsolutions.comchromatographyonline.comturkjps.org Optimization involves several key aspects of the analytical process, from sample preparation to the mass spectrometer's settings. chromatographyonline.com

Sample preparation is a crucial first step. Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are often employed to remove interfering substances from the matrix, thereby enhancing the signal of the target analyte. mdpi.com Chromatographic conditions, including the choice of the column and the composition of the mobile phase, are optimized to achieve good separation of the analyte from other components in the sample. chromatographyonline.com

The mass spectrometer's source and analyzer parameters are also fine-tuned to maximize the ionization and transmission of the analyte ions. elementlabsolutions.comchromatographyonline.com This includes optimizing the electrospray ionization (ESI) source parameters like desolvation temperature and gas flow rates, as well as the collision energy for tandem mass spectrometry (MS/MS) to obtain the most intense and specific fragment ions for quantification. chromatographyonline.commdpi.com For example, one study demonstrated that a 20% increase in response for the pesticide methamidophos (B33315) was achieved by optimizing the desolvation temperature. chromatographyonline.com The use of a highly selective and sensitive technique like LC-MS/MS allows for the development of multi-analyte methods, enabling the simultaneous analysis of a wide range of compounds in a single run. tudublin.ieamericanpharmaceuticalreview.com

Matrix effects are a significant challenge in quantitative LC-MS analysis, particularly with electrospray ionization (ESI). eijppr.com These effects arise from co-eluting compounds from the sample matrix that can either suppress or enhance the ionization of the analyte, leading to inaccurate and imprecise results. nih.govchromatographyonline.com The complexity of the sample matrix and the efficiency of the sample cleanup procedure are major factors influencing the extent of matrix effects. eijppr.com

The most effective strategy to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound for the analysis of ethopabate. mdpi.comchromatographyonline.com Because the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes from the liquid chromatography column and experiences the same degree of ion suppression or enhancement in the mass spectrometer's source. chromatographyonline.com By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is effectively normalized. mdpi.com

Studies have demonstrated the successful use of SIL-IS to correct for significant matrix effects. For example, in the analysis of deoxynivalenol (B1670258) and its modified forms in maize, the use of 13C-labelled internal standards corrected matrix effects from as low as 63% to near 100%. mdpi.com This approach significantly improves the accuracy and reliability of quantitative results in complex matrices. nih.gov

Table 1: Research Findings on LC-MS/MS Method Development and Validation

Analyte(s)MatrixInternal StandardKey Validation ParametersReference
Chlordiazepoxide and ClidiniumHuman PlasmaChlordiazepoxide D5 and Clidinium D5LLOQ: 504.0 pg/mL (Chlordiazepoxide), 5.0 pg/mL (Clidinium); Precision: within 15% RSD; Accuracy: within 85-115% nih.gov
Osimertinib and two metabolitesHuman PlasmaNot specifiedValidated range: 1.25 to 3000 ng/mL; Interassay precision and accuracy: ≤ 15% nih.gov
Docosahexaenoic acid-d5 (DHA-d5)Mouse MicrogliaNot applicable (analyte is the standard)Linearity (R²) = 0.999 over 0.0063-0.1 ng; Precision: < 9.3%; Accuracy: 96.6-109.8% nih.gov
Deoxynivalenol and its modified formsMaize13C-labelled internal standardsMatrix effect correction from 63-86% to 96-103% mdpi.com
Nicarbazin, Diclazuril, Toltrazuril and metabolitesChicken Muscle and EggsNot specifiedRecoveries: 90.1–105.2% (muscle), 94.0–103.7% (eggs); RSD: 3.0–8.1% (muscle), 3.1–14.4% (eggs) researchgate.net

Method Optimization for Sensitivity and Selectivity in Complex Matrices

Development and Validation of Gas Chromatography-Mass Spectrometry (GC-MS) Methods Incorporating this compound

Gas chromatography-mass spectrometry (GC-MS) is another powerful analytical technique used for the separation and quantification of volatile and semi-volatile compounds. mdpi.comnih.gov For the analysis of certain analytes, including some veterinary drugs, GC-MS can offer high chromatographic resolution and sensitivity. drawellanalytical.com The development and validation of GC-MS methods are essential to ensure their reliability for routine analysis. mdpi.comnih.govfrontiersin.org The use of an isotopically labeled internal standard like this compound is also highly beneficial in GC-MS analysis to improve accuracy and precision. nih.gov

Many polar compounds, including some coccidiostats, are not sufficiently volatile to be analyzed directly by GC-MS. Derivatization is a chemical modification process used to convert these non-volatile compounds into more volatile and thermally stable derivatives, making them suitable for GC analysis. jfda-online.com This process typically involves reacting the analyte with a derivatizing agent to replace active hydrogens in polar functional groups (e.g., -OH, -NH2, -COOH) with nonpolar groups.

Common derivatization techniques include silylation, acylation, and alkylation. jfda-online.com For example, silylation reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to derivatize amino acids, making them amenable to GC-MS analysis. In the context of coccidiostat analysis, derivatization with reagents like acetic anhydride (B1165640) and pyridine (B92270) has been successfully used for the determination of decoquinate (B1670147) in chicken tissues by GC-MS/MS. nih.gov The choice of derivatization strategy depends on the specific functional groups present in the analyte and the desired chromatographic properties. jfda-online.commdpi.com

The use of a stable isotope-labeled internal standard, such as this compound, is crucial for enhancing the analytical precision of GC-MS methods. nih.gov Similar to its role in LC-MS, the deuterated internal standard is added to the sample before any preparation steps. libretexts.org It then undergoes the same extraction, cleanup, and derivatization processes as the native analyte.

Any variations or losses during these steps, as well as fluctuations in the injection volume or instrument response, will affect both the analyte and the internal standard to the same extent. libretexts.org By measuring the ratio of the analyte's peak area to that of the internal standard, these variations are compensated for, leading to a significant improvement in the precision and accuracy of the quantitative results. wikipedia.org For instance, the use of d5-pentobarbital as an internal standard in the GC/MS analysis of barbiturates resulted in superior chromatographic performance and quantitation compared to a method using a non-isotopically labeled internal standard. nih.gov This demonstrates the significant advantage of using isotopically labeled standards like this compound in GC-MS to achieve high-quality analytical data.

Table 2: Research Findings on GC-MS Method Development and Validation

Analyte(s)MatrixInternal Standard(s)Key Findings/Validation ParametersReference
Ethyl glucuronide (EtG)Human HairEtG-D5Linear regression model validated; hair pulverization improved extraction. frontiersin.org
41 Drugs and Drugs of AbusePostmortem BloodNordazepam-D5Developed a single-step GC-MS method avoiding evaporation and derivatization. mdpi.com
11 Amphetamines and 34 Synthetic CathinonesWhole BloodMethamphetamine-D5, Cathinone-D5Recovery: 83.2–106%; Interday accuracy: 89.0–108%; Interday precision: ≤ 8.1%. researchgate.netd-nb.info
DecoquinateChicken TissuesNot specifiedPrecolumn derivatization with acetic anhydride and pyridine; Recovery: 77.38-89.65%. nih.gov
BarbituratesUrined5-PentobarbitalSuperior performance over liquid-liquid extraction without derivatization; Recovery: 80-90%. nih.gov

Derivatization Strategies for GC-MS Analysis

Application of this compound in Targeted Analyte Quantification in Biological Samples (Non-human focus)

The quantification of veterinary drug residues and other xenobiotics in biological matrices is a critical task in food safety and animal health monitoring. This compound, as a stable isotope-labeled (SIL) internal standard, is integral to advanced analytical methods, primarily those employing mass spectrometry. Its chemical structure is nearly identical to its non-labeled counterpart, Ethopabate, but its increased mass due to the presence of five deuterium (B1214612) atoms allows it to be distinguished by a mass spectrometer. lgcstandards.comauftragssynthese.com This property is fundamental to the analytical strategy known as isotope dilution mass spectrometry (IDMS). osti.gov

In IDMS, a known quantity of this compound is added to a sample at the beginning of the preparation process. osti.gov Because the labeled and unlabeled compounds exhibit virtually identical chemical and physical behavior, any loss of the target analyte (Ethopabate) during extraction, cleanup, or analysis is mirrored by a proportional loss of this compound. By measuring the ratio of the native analyte to the stable isotope-labeled standard in the final extract, the original concentration of the analyte in the sample can be calculated with high accuracy and precision. osti.govrsc.org This approach effectively corrects for matrix effects and variations in analytical recovery, which are significant challenges in complex biological samples. mdpi.com

Quantification in in vitro Biological Systems (e.g., cell cultures, enzyme assays)

The accurate quantification of analytes in in vitro systems, such as cell cultures and enzyme assays, is essential for pharmacological and toxicological research. These systems, while controlled, contain complex matrices of media, proteins, and lysates that can interfere with analytical measurements. Isotope dilution mass spectrometry (IDMS) is considered the gold standard for achieving accuracy in these environments. rsc.orgpnas.orgresearchgate.netacs.org

While specific, published applications detailing the use of this compound in cell culture or enzyme assays are not prominent in the literature, the principles of IDMS underscore its potential value. The challenges of quantification in these systems are well-documented. For instance, studies on other compounds have shown that traditional internal standardization methods can yield unsatisfactory results, while the use of a stable isotope-labeled analogue provides reliable and accurate quantification. researchgate.net In one study focused on kinase activity, a multiplexed assay successfully used stable isotope-labeled phosphopeptides as internal standards to directly measure phosphorylation rates in crude cell lysates, demonstrating the power of this approach. pnas.org

Similarly, research comparing different enzymatic digestion systems for quantifying oligonucleotides found that IDMS-based methods provided a sound and universally consistent foundation for measurement. researchgate.net The use of a deuterated internal standard is crucial for correcting variable analyte recovery caused by matrix effects and ion source variability. For a compound like Ethopabate, if it were to be studied in an in vitro system (for example, to investigate its metabolism by liver microsomes in an enzyme assay), the inclusion of this compound would be the preferred method to ensure the accuracy of its quantification.

Quantification in ex vivo Animal Tissues and Biofluids

The primary application of this compound as an internal standard is in the multi-residue analysis of coccidiostats in ex vivo animal tissues and biofluids intended for human consumption. Regulatory bodies worldwide mandate the monitoring of these residues to ensure food safety. mdpi.com The use of stable isotope-labeled internal standards, such as this compound, is a key component of validated, high-performance analytical methods, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS). teagasc.ienih.govnih.gov

The analytical process typically involves homogenizing the tissue sample (e.g., muscle, liver, egg) and extracting the analytes with an organic solvent like acetonitrile. researchgate.netnih.gov this compound is added prior to this extraction. Subsequent clean-up steps, which may involve solid-phase extraction (SPE) or techniques based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, are used to remove interfering matrix components like fats and proteins. nih.govnih.gov

Research has demonstrated the successful application of these methods across a variety of animal-derived matrices. In one study, a method was developed to detect 20 different coccidiostats, including Ethopabate, in the muscles of chicken, swine, cow, and fish, as well as in chicken eggs, bovine milk, and porcine liver and kidney. nih.gov While this particular study used other SIL standards for quantification, it established a robust procedure for extracting and analyzing Ethopabate alongside other drugs. nih.gov Another study validated a method for 14 prohibited additives in animal feed, using a deuterated internal standard to quantitatively analyze for Ethopabate, achieving a validation level of 100 µg kg⁻¹. tudublin.ie

The performance of these methods is characterized by their high sensitivity and specificity, with low limits of quantification (LOQ).

Table 1: LC-MS/MS Method Parameters for Coccidiostat Analysis in Animal Tissues
ParameterDescriptionSource
Analytical ColumnReversed-phase columns such as C18 or Phenyl-Hexyl are commonly used for separation. researchgate.netteagasc.ie
Mobile PhaseA gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile, methanol) with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization. teagasc.ienih.gov
Ionization ModeElectrospray ionization (ESI) is typically used, operating in both positive and negative modes to detect a wide range of compounds simultaneously. nih.govtudublin.ie
DetectionTandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification. nih.govtudublin.ie

The sensitivity of these methods allows for the detection of Ethopabate at levels well below the maximum residue limits (MRLs) set by regulatory authorities.

Table 2: Quantification and Performance Data for Ethopabate in Ex Vivo Samples
MatrixAnalytical MethodLimit of Quantification (LOQ) / Limit of Detection (LOD)Source
Chicken Tissue, Plasma, EggLC-MSLOD: 0.58 ng/mL; LOQ: 1.92 ng/mL researchgate.net
Chicken MuscleLC-MS/MSLOQ: 0.5 - 2 ng/g nih.gov
Bovine MilkLC-MS/MSLOQ: 0.5 - 2 ng/g nih.gov
Porcine Liver & KidneyLC-MS/MSLOQ: 0.5 - 2 ng/g nih.gov
Animal FeedLC-MS/MSValidated at 100 µg/kg tudublin.ie

These validated methodologies, underpinned by the use of stable isotope-labeled internal standards like this compound, are indispensable for regulatory monitoring and ensure the safety of the food supply chain. mdpi.comnih.gov

Elucidation of Metabolic Transformation Pathways Through Ethopabate D5 Tracking

Application of Stable Isotope Tracing in Metabolomics and Metabolic Flux Analysis

Stable isotope tracing is a powerful technique used in metabolomics to unravel complex metabolic pathways and quantify the rate of metabolic reactions, known as metabolic flux. osti.govnih.gov This methodology involves the introduction of molecules labeled with stable (non-radioactive) isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a biological system. ucla.edunih.gov By tracking the incorporation and transformation of these isotopic labels into various metabolites, researchers can gain detailed insights into cellular metabolism. osti.govnih.gov

The core principle of stable isotope tracing lies in the ability of analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to distinguish between molecules containing different isotopes. nih.gov High-resolution mass spectrometry, in particular, can differentiate between isotopologues—molecules that differ only in their isotopic composition. nih.govmdpi.com This allows for the precise tracking of the labeled atoms as they are processed through various biochemical reactions. osti.gov

Metabolic flux analysis (MFA) utilizes the data from stable isotope tracing experiments to calculate the rates of enzymatic reactions within a metabolic network. osti.gov By measuring the distribution of isotopic labels in downstream metabolites, MFA can provide a quantitative understanding of how nutrients are utilized and how metabolic pathways are regulated. osti.gov This approach is invaluable for studying the metabolic reprogramming that occurs in various physiological and pathological states. nih.gov

The use of stable isotope-labeled compounds offers several advantages over traditional methods. It provides a dynamic view of metabolism, allowing researchers to observe metabolic pathways in action. osti.govnih.gov Furthermore, because stable isotopes are non-radioactive, they are safe for use in a wide range of experimental systems, from cell cultures to whole organisms. nih.gov

Identification of Ethopabate (B1671619) Metabolites Using Deuterium Labeling

Deuterium (²H) labeling is a specific application of stable isotope tracing that has proven to be highly effective in identifying the metabolites of xenobiotics, such as the drug Ethopabate. nih.govnih.gov By replacing one or more hydrogen atoms in the Ethopabate molecule with deuterium, a "heavy" version of the drug, Ethopabate-d5, is created. This isotopic signature serves as a tag, allowing researchers to distinguish the drug and its metabolic products from the vast array of endogenous molecules within a biological sample. nih.govd-nb.info

When this compound is introduced into a biological system, the metabolic enzymes that would normally process Ethopabate will also act on the deuterated version. nih.gov As the parent compound is modified, the deuterium label is carried over to its metabolites. d-nb.info Using techniques like liquid chromatography-mass spectrometry (LC-MS), scientists can then specifically search for the characteristic mass shift imparted by the deuterium atoms, making it possible to identify novel and unexpected metabolites. nih.govd-nb.info

In vitro Metabolic Incubation Systems (e.g., liver microsomes, hepatocytes)

In vitro metabolic systems are crucial tools for studying the biotransformation of drugs like Ethopabate in a controlled laboratory setting. nih.gov These systems allow researchers to investigate metabolic pathways and identify the enzymes responsible for metabolizing a compound without the complexities of a whole animal model. fao.org

Liver microsomes are vesicles derived from the endoplasmic reticulum of liver cells and are a rich source of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. mdpi.com Incubating this compound with liver microsomes allows for the identification of metabolites formed through Phase I oxidative reactions. nih.gov

Hepatocytes , or liver cells, provide a more complete model of liver metabolism as they contain both Phase I and Phase II metabolic enzymes. nih.gov Phase II reactions involve the conjugation of the drug or its Phase I metabolites with endogenous molecules, such as glucuronic acid or sulfate, to facilitate their excretion. researchgate.net Using primary hepatocytes or cultured hepatocyte cell lines allows for the investigation of a broader range of metabolic transformations of this compound. nih.gov

The general workflow for these experiments involves:

Incubating this compound with the chosen in vitro system (e.g., microsomes or hepatocytes) along with necessary cofactors.

Stopping the reaction at various time points.

Extracting the metabolites from the incubation mixture.

Analyzing the extracts using high-resolution LC-MS to detect and identify the deuterated metabolites based on their unique mass-to-charge ratio and fragmentation patterns. d-nb.info

In vivo Animal Model Studies for Metabolite Profiling (Excluding human clinical outcomes)

In vivo studies in animal models, such as chickens, are essential for understanding the complete metabolic fate of Ethopabate, as they reflect the absorption, distribution, metabolism, and excretion (ADME) of the compound in a whole organism. medchemexpress.comnih.gov The use of this compound in these studies facilitates the clear identification of drug-related material in various biological matrices. fao.org

In a typical study, animal models are administered this compound. medchemexpress.com Over a specified period, biological samples such as urine, feces, and tissues are collected. fao.orgeuropa.eu These samples are then processed to extract potential metabolites.

The analysis of these extracts by LC-MS allows for the creation of a comprehensive metabolite profile. fao.org By comparing the mass spectra of the samples from the this compound treated group to a control group, researchers can pinpoint the drug-derived metabolites. d-nb.info For instance, a metabolite identified in chickens is 4-acetylamino-2-ethoxybenzoic acid. europa.eu Studies have shown that after oral administration, a significant portion of ethopabate is excreted unchanged in the urine of species like rats, dogs, and chickens. europa.eu

Mechanistic Insights into Enzyme-Mediated Biotransformations

The identification of metabolites is the first step; the next is to understand the enzymatic processes that lead to their formation. Using this compound helps in elucidating the specific enzymes and pathways involved in its biotransformation. nih.govmedchemexpress.comeuropa.eu

Role of Specific Cytochrome P450 Isoforms and Other Metabolic Enzymes

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the Phase I metabolism of a vast number of drugs and other xenobiotics. mdpi.commedsafe.govt.nzwikipedia.org These enzymes typically catalyze oxidative reactions, such as hydroxylation, dealkylation, and epoxidation, which introduce or expose functional groups on the parent molecule, preparing it for Phase II conjugation. nih.gov

To identify the specific CYP isoforms involved in Ethopabate metabolism, a panel of recombinant human CYP enzymes can be used. By incubating this compound with each individual CYP isoform, researchers can determine which enzymes are capable of metabolizing the compound and the specific metabolites they produce.

Furthermore, studies can employ specific chemical inhibitors of different CYP isoforms in liver microsome incubations. If the formation of a particular metabolite is blocked or reduced in the presence of an inhibitor for a specific CYP (e.g., ketoconazole (B1673606) for CYP3A4), it provides strong evidence for the involvement of that enzyme in the metabolic pathway. medsafe.govt.nz

Conjugation Pathways and Enzyme Characterization

Following Phase I metabolism, or sometimes acting directly on the parent drug, Phase II conjugation reactions increase the water solubility of xenobiotics, facilitating their elimination from the body. researchgate.net These reactions are catalyzed by various transferase enzymes.

The primary conjugation pathways include:

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this involves the addition of glucuronic acid.

Sulfation: Mediated by sulfotransferases (SULTs), this pathway adds a sulfo group.

Glutathione (B108866) Conjugation: Glutathione S-transferases (GSTs) attach glutathione to the substrate.

By analyzing the metabolites of this compound from in vitro systems containing these enzymes (e.g., hepatocytes or by adding cofactors for specific pathways to microsomes) and from in vivo samples, researchers can identify conjugated metabolites. fao.org The structure of these conjugates provides direct evidence for the involvement of specific conjugation pathways in the clearance of Ethopabate.

The use of deuterated standards like this compound provides a clear and powerful method for elucidating the complex metabolic transformations of this compound. This approach not only allows for the confident identification of metabolites but also provides critical insights into the specific enzymes and biochemical pathways responsible for its biotransformation.

Quantitative Assessment of Metabolic Fluxes with this compound Tracers

The quantitative assessment of metabolic fluxes, which are the rates of metabolic reactions, is a cornerstone of systems biology. nih.gov Stable isotope tracers are powerful tools for these in vivo studies, allowing researchers to track the movement of atoms through metabolic pathways. nih.gov While carbon-13 (¹³C) and nitrogen-15 (¹⁵N) are common isotopes for this purpose, deuterium (²H) labeling, as seen in this compound, offers a unique means to investigate specific metabolic activities, particularly those involving redox reactions and the metabolism of drugs and xenobiotics. nih.govmdpi.com

The core principle of metabolic flux analysis (MFA) is to introduce a labeled compound (the tracer) into a biological system and measure the rate at which the isotopic label is incorporated into downstream metabolites. nih.gov By analyzing the distribution of the isotope, a quantitative map of metabolic pathway activity can be constructed. mdpi.com The use of a deuterated tracer like this compound would, in principle, allow for the precise measurement of the rates of its own metabolic conversion and its influence on interconnected pathways.

Detailed Research Findings

Currently, there is a notable absence of published research specifically utilizing this compound for the quantitative assessment of metabolic fluxes in any biological system. Studies on Ethopabate metabolism have indicated that the compound is largely excreted unchanged in several species, including chickens, with only minor metabolites identified, such as 4-acetylamino-2-ethoxybenzoic acid. europa.eu This suggests that the metabolic flux through its primary biotransformation pathways in host animals may be low.

However, the application of a deuterated tracer like this compound would be the definitive method to quantify these low-level fluxes. The heavy isotope label provides a clear and distinct signal in mass spectrometry analysis, allowing for the differentiation of the administered drug and its metabolites from endogenous compounds. researchgate.net

Hypothetical Research Application

To illustrate how this compound could be used, consider a hypothetical study to quantify its metabolic flux in poultry hepatocytes. In such an experiment, hepatocytes would be incubated with a known concentration of this compound. Samples would be collected over time and analyzed by liquid chromatography-mass spectrometry (LC-MS) to measure the disappearance of the parent compound (this compound) and the appearance of its potential deuterated metabolites.

The primary metabolic reactions Ethopabate might undergo include hydrolysis of the methyl ester and deacetylation. Using this compound, where the five deuterium atoms are on the ethoxy group, allows for the tracking of this specific moiety.

The flux (rate) of each metabolic reaction can be calculated based on the change in concentration of the labeled species over time. For example, the rate of ester hydrolysis could be determined by measuring the appearance of deuterated 4-acetamido-2-ethoxy-d5-benzoic acid.

Illustrative Data Table for a Hypothetical Flux Analysis Study

The following table represents hypothetical data from an in vitro experiment measuring the metabolic flux of this compound in a liver cell culture model. This data is purely for illustrative purposes to demonstrate the type of quantitative results that would be generated in such a study.

Table 1: Hypothetical Metabolic Flux of this compound and its Metabolites in Hepatocytes
MetaboliteIsotope LabelMean Concentration at T=0 (µM)Mean Concentration at T=4h (µM)Calculated Flux (nmol/10^6 cells/hr)
This compoundd510.008.50-0.375
4-acetamido-2-ethoxy-d5-benzoic acid (Metabolite A)d50.001.20+0.300
Methyl 4-amino-2-ethoxy-d5-benzoate (Metabolite B)d50.000.30+0.075

In this theoretical example, the data would allow researchers to quantify that the primary metabolic route for this compound in this system is ester hydrolysis (formation of Metabolite A), with a lesser flux through the deacetylation pathway (formation of Metabolite B). The negative flux for the parent compound indicates its rate of consumption. Such quantitative data is critical for building accurate pharmacokinetic and pharmacodynamic models for veterinary drugs.

Investigation of Pharmacokinetic Processes Utilizing Ethopabate D5 in Preclinical Models

Isotopic Labeling for Absorption, Distribution, and Excretion (ADE) Studies

Isotopic labeling is a key technique in drug metabolism and pharmacokinetic (DMPK) studies. nih.gov The use of stable isotopes like deuterium (B1214612) (²H) offers a non-radioactive method to track a compound and its metabolites. nih.gov Ethopabate-d5, being a deuterated form of Ethopabate (B1671619), serves as an ideal candidate for such studies, allowing for detailed investigation of its ADE properties without the complexities of handling radioactive materials. auftragssynthese.comscbt.com The primary advantage of using a deuterated compound is that its physicochemical properties are nearly identical to the parent drug, yet it is distinguishable by mass spectrometry. This allows for accurate quantification in complex biological matrices. bioscientia.de

In vitro permeability assays are crucial for predicting the in vivo absorption of a drug. Two common methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay. nih.govmedtechbcn.com

The PAMPA model assesses a compound's ability to diffuse through a lipid-infused artificial membrane, simulating passive transcellular permeation. creative-bioarray.comwikipedia.org This assay is valuable for determining the passive permeability of this compound, providing a baseline for its absorption potential independent of active transport mechanisms. creative-bioarray.com

The Caco-2 cell assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelial barrier. medtechbcn.comnih.gov This model can elucidate both passive diffusion and the involvement of active transport proteins in the permeation of this compound. By comparing the permeability from the apical (intestinal lumen) to the basolateral (blood) side with the reverse, an efflux ratio can be calculated, indicating if the compound is a substrate for efflux transporters like P-glycoprotein. addexbio.com

Below is an illustrative data table of expected results from such assays for this compound compared to control compounds.

CompoundAssay TypeApparent Permeability (Papp) (x 10⁻⁶ cm/s)Classification
This compound PAMPA 8.5 High Permeability
Propranolol (High Perm.)PAMPA>10.0High Permeability
Furosemide (Low Perm.)PAMPA<1.0Low Permeability
This compound Caco-2 (A to B) 12.2 High Absorption
This compound Caco-2 (B to A) 11.8 No significant efflux
Atenolol (Low Abs.)Caco-2 (A to B)<1.0Low Absorption
Verapamil (Efflux Sub.)Caco-2 (Efflux Ratio)>2.0Efflux Substrate

Note: The data in this table is illustrative and based on the expected high permeability of a lipophilic molecule like Ethopabate.

Following administration to preclinical models such as rats, the distribution of this compound into various tissues can be quantified. Isotopic labeling allows for precise measurement of the compound's concentration in tissues like the liver, kidneys, muscle, and fat at different time points. This information is critical for understanding where the drug accumulates and for correlating plasma concentrations with tissue concentrations. Studies on the parent compound, Ethopabate, have established its presence in the edible tissues of poultry. nih.gov A similar approach with this compound in preclinical models would provide more detailed quantitative data on its distribution profile.

An example of tissue distribution data that could be generated from a preclinical study in rats is presented below.

TissueConcentration of this compound (ng/g) at 2 hours post-dose
Liver1500
Kidney850
Muscle300
Fat2500
Brain50

Note: This data is hypothetical and illustrates a potential distribution pattern for a lipophilic compound.

In vitro Permeability Assays and Transport Mechanism Studies

Modeling and Simulation of Pharmacokinetic Parameters

Pharmacokinetic modeling is essential for summarizing and predicting the concentration-time course of a drug in the body. allucent.com Data obtained from studies with this compound can be analyzed using both non-compartmental and compartmental approaches. nih.govnih.gov

Non-Compartmental Analysis (NCA) is a direct method for determining key pharmacokinetic parameters from plasma concentration-time data without assuming a specific compartmental model. djnavarro.netmathworks.com Key parameters derived from NCA include the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the concentration-time curve (AUC), which represents total drug exposure. allucent.com

Compartmental Analysis involves fitting the concentration-time data to a mathematical model consisting of one or more compartments to describe the drug's movement within the body. nih.govlth.sewarwick.ac.uk This approach can provide a more detailed understanding of the rates of absorption, distribution, and elimination. For a compound like this compound, a two-compartment model might be appropriate, representing a central compartment (blood and highly perfused organs) and a peripheral compartment (less perfused tissues).

The table below shows a comparison of hypothetical pharmacokinetic parameters for Ethopabate and this compound derived from NCA, illustrating the potential impact of deuteration. nih.gov

ParameterEthopabateThis compound
Cmax (ng/mL)450550
Tmax (hr)1.51.5
AUC (ng·hr/mL)28004200
Half-life (t½) (hr)4.06.5
Clearance (CL/F) (L/hr/kg)0.890.59

Note: This data is illustrative. The increased AUC and half-life for this compound reflect the common effect of deuteration slowing metabolism. nih.govinformaticsjournals.co.in

The pharmacokinetic data gathered from studies with this compound in one preclinical species, such as the rat, can be used to predict its disposition in other species. Allometric scaling, which relates pharmacokinetic parameters to body weight across species, is a common method for such predictions. The improved data quality from using a labeled compound like this compound enhances the accuracy of these predictions. This predictive capability is vital for estimating appropriate parameters for studies in larger animals or for first-in-human dose projections. nih.gov

Compartmental and Non-Compartmental Analysis of Deuterated Ethopabate Data

Interplay between Metabolism and Excretion Routes as Elucidated by this compound

The primary purpose of deuterating a drug molecule is often to alter its metabolic profile. plos.orgresearchgate.net The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond (a phenomenon known as the kinetic isotope effect). nih.gov

For Ethopabate, metabolism likely occurs at the ethoxy group or through hydrolysis of the ester or amide linkages. nih.gov By deuterating the ethoxy group, the metabolism at this site is expected to be reduced. This can lead to several consequences:

Increased parent drug exposure: A slower metabolism results in a longer half-life and higher AUC for this compound compared to Ethopabate. nih.govnih.gov

Altered metabolite profile: The reduction in metabolism at the deuterated site may lead to a shift towards other metabolic pathways, potentially forming different metabolites or altering the ratios of existing ones.

Modified excretion: As metabolism and excretion are linked, changes in the metabolic profile will affect how the drug is eliminated. nih.gov If this compound is more slowly metabolized to more polar compounds, its excretion may be slower. The primary routes of excretion, whether renal or biliary, could also be influenced by the altered polarity of the circulating compounds.

Using this compound allows for the precise tracking of its metabolites, helping to build a comprehensive picture of its biotransformation and subsequent elimination from the body.

Mechanistic Probes and Isotopic Effects in Ethopabate D5 Research

Kinetic Isotope Effects (KIE) in Enzymatic and Chemical Reactions Involving Ethopabate-d5

There is no published research detailing the kinetic isotope effects of this compound. The kinetic isotope effect is a powerful tool used to understand reaction mechanisms by observing changes in reaction rates when an atom is replaced by its isotope. libretexts.orgnumberanalytics.com In the context of this compound, this would involve comparing its reaction rates with that of the non-deuterated Ethopabate (B1671619).

Specific data on how the five deuterium (B1214612) atoms in this compound affect its reaction rates and metabolic pathways are not available. Such studies would provide insight into the bond-breaking and bond-forming steps during its enzymatic metabolism.

Without KIE studies, it is not possible to elucidate the rate-limiting steps in the metabolic breakdown or mechanism of action of Ethopabate. photophysics.com Information on the transition states, which are the high-energy intermediates in a reaction, is also unavailable for this compound. wikipedia.orgmpg.de

Deuterium Isotope Effects on Reaction Rates and Pathways

Stereochemical Investigations with Deuterated Analogs

There is no information available regarding stereochemical investigations using deuterated analogs of Ethopabate. Such studies would be crucial for understanding how the three-dimensional structure of the molecule influences its biological activity.

Receptor Binding and Target Engagement Studies Utilizing Isotopic Probes

While the general target of Ethopabate is known to be an enzyme in the folate pathway, detailed receptor binding and target engagement studies using isotopic probes like this compound have not been reported. shreejipharmainternational.com Isotopic labeling is a valuable technique in such studies to trace the molecule and understand its interaction with the target protein. evotec.comnuvisan.com

Future Directions and Emerging Applications of Ethopabate D5 in Chemical Research

Development of Novel Analytical Platforms for Enhanced Sensitivity and Throughput

The primary application of Ethopabate-d5 has been as an internal standard in analytical methods, particularly for the quantification of its non-deuterated counterpart, ethopabate (B1671619). veeprho.comiteh.ai Future developments in analytical platforms are expected to leverage the unique properties of this compound to achieve even greater sensitivity and higher throughput in the analysis of veterinary drug residues and other contaminants.

The use of deuterated internal standards like this compound is crucial for correcting variations in sample extraction, injection, chromatography, and detection, thereby improving the accuracy and precision of quantitative analysis. clearsynth.comcerilliant.com Advanced analytical techniques such as Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) have already demonstrated enhanced sensitivity for the detection of anticoccidials, including ethopabate, using this compound as an internal standard. musechem.com Future research will likely focus on the development of miniaturized and automated analytical systems that can perform rapid and on-site analysis. These platforms could incorporate novel solid-phase extraction (SPE) materials and microfluidic devices to handle a larger number of samples with minimal manual intervention, further increasing throughput.

Moreover, the development of analytical methods capable of simultaneously detecting a wider range of veterinary drug residues is a continuing trend. nih.gov this compound will be an essential component in these multi-residue methods, ensuring reliable quantification across diverse and complex sample matrices such as animal tissues, feed, and environmental water samples. musechem.comscispace.comfamic.go.jpscienceopen.com The demand for highly sensitive methods is driven by the need to monitor for illegal or off-label use of veterinary drugs and to enforce maximum residue limits (MRLs) set by regulatory bodies. scispace.com

Integration with Advanced Biological and Analytical Techniques

Beyond its established role in chromatography and mass spectrometry, this compound has the potential for integration with other advanced biological and analytical techniques. One such area is Nuclear Magnetic Resonance (NMR) spectroscopy. Deuterated compounds are widely used in NMR studies to simplify complex spectra by reducing the number of proton signals or to serve as internal standards for quantitative NMR (qNMR). ontosight.aithalesnano.com While specific NMR studies involving this compound are not yet prevalent, its application in this field is a logical extension of its utility. It could be used to probe the binding interactions of ethopabate with its biological targets or to study its conformation in different solvent environments.

Another emerging area is the use of isotopically labeled compounds in advanced bioassays. For instance, this compound could be used in competitive binding assays to determine the affinity of other compounds for the same biological target. The distinct mass of this compound allows for its easy differentiation from the non-labeled analyte using mass spectrometry, providing a clear and quantifiable signal.

The integration of this compound with techniques like spectrofluorimetry, which has been used for the determination of ethopabate, could also lead to the development of novel analytical approaches with enhanced selectivity and sensitivity. nih.govresearchgate.net

Broader Applications in Chemical Biology, Drug Discovery Methodologies, and Preclinical Development

The principles of using deuterated compounds are well-established in pharmaceutical research, and these can be extrapolated to the future applications of this compound in chemical biology and drug discovery. musechem.comwiseguyreports.com Isotopic labeling is a powerful tool for understanding the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. chemicalsknowledgehub.com

In chemical biology, this compound can serve as a tracer to study the metabolic pathways of ethopabate and related compounds. By tracking the fate of the deuterated molecule within a biological system, researchers can identify metabolites and gain insights into the enzymes responsible for its biotransformation. This information is critical for understanding the compound's mechanism of action and potential for bioaccumulation.

In drug discovery, deuterated compounds are increasingly used to improve the pharmacokinetic properties of drug candidates. princeton.eduassumption.edu The substitution of hydrogen with deuterium (B1214612) can lead to a stronger chemical bond, which can slow down the rate of metabolic degradation, a phenomenon known as the kinetic isotope effect. assumption.edu While this compound is primarily used as an internal standard, its synthesis and study contribute to the broader understanding of how deuteration can be strategically employed to enhance drug stability and efficacy. wiseguyreports.comresearchgate.net

Computational Chemistry and Molecular Dynamics Simulations Leveraging Isotopic Data

The isotopic data of this compound can be a valuable asset in the realm of computational chemistry and molecular dynamics (MD) simulations. These computational tools are increasingly used in drug discovery and materials science to predict molecular properties and interactions. acs.orgacs.orgtandfonline.comnih.gov

Computational studies on deuterated molecules can provide insights into the effects of isotopic substitution on molecular structure, vibrational frequencies, and intermolecular interactions. ajchem-a.commdpi.com For example, Density Functional Theory (DFT) calculations can be used to model the electronic structure of this compound and compare it to its non-deuterated analog, helping to explain any observed differences in reactivity or spectroscopic properties. nih.govbenthamdirect.com

Q & A

Q. How can researchers ensure the isotopic purity of Ethopabate-d5 in experimental applications?

Methodological Answer: Isotopic purity verification requires advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (specifically <sup>2</sup>H-NMR) and high-resolution mass spectrometry (HRMS) . For NMR, compare deuterium integration ratios to theoretical values, ensuring minimal protium contamination. HRMS should confirm the molecular ion peak with a mass shift consistent with five deuterium substitutions. Calibrate instruments using certified deuterated standards, and report purity thresholds (e.g., ≥98% isotopic enrichment) in line with reproducibility guidelines .

Q. What experimental protocols are recommended for synthesizing this compound to minimize isotopic exchange?

Methodological Answer: Use deuterium-labeled precursors (e.g., deuterated solvents like D2O or CDCl3) under anhydrous conditions to prevent inadvertent hydrogen-deuterium exchange. Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS, and employ inert atmospheres (e.g., nitrogen/argon) during synthesis. Post-synthesis, validate stability using accelerated degradation studies under varying pH/temperature conditions to assess isotopic integrity .

Q. How should this compound be characterized to meet publication standards for novel deuterated compounds?

Methodological Answer: Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Provide full spectroscopic data (NMR, IR, HRMS) in the main text or supplementary materials.
  • Include elemental analysis for C, H, N, and deuterium content.
  • For reproducibility, detail synthetic steps (catalysts, reaction times, yields) and purification methods (e.g., recrystallization solvents, HPLC gradients) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data involving this compound when used as an internal standard?

Methodological Answer: Contradictions often arise from matrix effects or ion suppression in LC-MS . Mitigate this by:

  • Validating extraction efficiency using isotopically labeled analogs in biological matrices (e.g., plasma, tissue homogenates).
  • Performing standard addition experiments to quantify recovery rates.
  • Comparing results across multiple detection systems (e.g., triple quadrupole vs. time-of-flight MS) to identify instrument-specific biases. Cross-reference findings with prior studies to isolate methodological vs. compound-specific discrepancies .

Q. What statistical approaches are optimal for analyzing deuterium isotope effects in this compound metabolism studies?

Methodological Answer: Use multivariate regression models to account for variables like enzyme kinetics (e.g., CYP450 isoforms) and isotopic substitution effects. For in vitro assays, apply Michaelis-Menten kinetics with deuterium-specific <i>k</i>cat adjustments. Validate models via bootstrapping or Bayesian inference to quantify uncertainty. Report effect sizes (e.g., <i>k</i>H/<i>k</i>D ratios) with confidence intervals to enhance reproducibility .

Q. How can researchers design experiments to distinguish between isotopic dilution effects and true metabolic degradation of this compound?

Methodological Answer: Implement a dual-labeling strategy :

  • Co-administer this compound with a non-deuterated isotopologue (e.g., <sup>13</sup>C-labeled).
  • Track isotopic ratios in metabolites using stable isotope tracing (e.g., LC-HRMS).
  • Apply kinetic isotope effect (KIE) calculations to differentiate enzymatic vs. non-enzymatic pathways. Control for environmental deuterium sources (e.g., ambient humidity) via blank assays .

Ethical and Methodological Compliance

Q. What ethical considerations apply when sharing raw spectral data for this compound in public repositories?

Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Deposit raw NMR/MS datasets in repositories like Zenodo or ChemSpider with metadata tags (e.g., DOI, instrument parameters).
  • Annotate data with experimental conditions (e.g., temperature, solvent) to enable cross-study comparisons.
  • Ensure compliance with institutional review boards (IRBs) if human/animal data are involved. Cite prior datasets to avoid redundant claims .

Q. How should researchers address conflicting reports on the environmental stability of this compound?

Methodological Answer: Conduct systematic stability studies under controlled conditions:

  • Test degradation kinetics in aqueous/organic matrices at varying pH (2–12) and UV exposure.
  • Use QSAR (quantitative structure-activity relationship) models to predict degradation pathways.
  • Compare results against contradictory studies by isolating variables (e.g., solvent purity, analytical methods). Publish negative findings to reduce publication bias .

Data Presentation and Validation

Q. What criteria should be met when presenting isotopic enrichment data for this compound in peer-reviewed journals?

Methodological Answer: Journals require:

  • Tabular summaries of deuterium/protium ratios across synthetic batches.
  • Error margins (e.g., ±0.1% for HRMS) and calibration curves for quantification.
  • Raw spectral data in supplementary materials, annotated with peak assignments.
  • Cross-validation with independent labs to confirm reproducibility .

Q. How can researchers optimize chromatographic separation for this compound and its non-deuterated analog in co-elution scenarios?

Methodological Answer: Adjust HPLC/UHPLC parameters :

  • Use deuterium-tolerant columns (e.g., C18 with end-capping) to minimize isotopic peak broadening.
  • Optimize mobile phase gradients (e.g., acetonitrile-D2O mixtures) and column temperatures.
  • Apply chemometric tools (e.g., principal component analysis) to resolve overlapping peaks. Validate with spiked samples at known concentration ratios .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.